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carbaldehyde oxime

CAS No.: 303987-38-4

Cat. No.: B2513632

Get Quote

Executive Summary & Chemical Context

2-Chloro-1,3-thiazole-5-carbaldehyde (CAS 95453-58-0) is a highly versatile heterocyclic
building block widely utilized in the pharmaceutical and agrochemical industries[1]. The 1,3-
thiazole core is a privileged scaffold in medicinal chemistry, frequently serving as the
foundation for kinase inhibitors, antimicrobial agents, and advanced therapeutics[1].

The conversion of the formyl group of this compound into an oxime yields 2-chloro-1,3-
thiazole-5-carbaldehyde oxime. This transformation is highly significant because oximes act
as critical, stable intermediates that can be subsequently dehydrated to form nitriles, reduced
to primary amines, or utilized as directing groups in transition-metal-catalyzed C-H activation
methodologies|[2]. This guide provides a self-validating, highly reliable protocol for this
synthesis, explicitly designed for drug development professionals.

Mechanistic Rationale

The synthesis of oximes from aldehydes is governed by a classic nucleophilic addition-
elimination mechanism([3]. To ensure high yields and prevent side reactions, the choice of
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reagents and the sequence of addition must follow strict chemical logic:

» Reagent Stability & Activation: Free hydroxylamine (NH20H) is highly unstable and prone to
oxidation. Consequently, it is commercially supplied as a stable hydrochloride salt
(NH20H-HCI)[3]. However, the quaternary nitrogen in the hydrochloride salt lacks an
available lone pair, rendering it non-nucleophilic[3].

o Base-Mediated Liberation: The addition of a mild base, such as sodium carbonate (Naz=CO3),
is required to neutralize the HCI and liberate the free, nucleophilic hydroxylamine in situ[4].

» Nucleophilic Attack: The highly nucleophilic nitrogen of the free hydroxylamine attacks the
electrophilic carbonyl carbon of 2-chloro-1,3-thiazole-5-carbaldehyde, forming a tetrahedral
hemiaminal intermediate[3].

o Dehydration: Under the slightly acidic to neutral conditions established by the buffering effect
of the salts, the hydroxyl group of the hemiaminal is protonated. This facilitates the
elimination of a water molecule (dehydration), establishing the stable C=N-OH double bond
of the target oxime|[3].
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Mechanistic pathway of oxime formation via nucleophilic addition and dehydration.

Experimental Protocol

This protocol utilizes a mixed organic-aqueous solvent system. Ethanol is used to solubilize the
organic aldehyde, while water is necessary to dissolve the inorganic salts. The protocol relies
on differential solubility for product isolation, creating a self-validating purification step without

the immediate need for column chromatography|3].
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Materials Required

o Starting Material: 2-Chloro-1,3-thiazole-5-carbaldehyde (CAS 95453-58-0)[5]

o Reagents: Hydroxylamine hydrochloride (NH20H-HCI)[2], Anhydrous Sodium Carbonate
(Na2CO3)[4]

e Solvents: Absolute Ethanol, Distilled Water[4]

Step-by-Step Methodology

e Reaction Setup (Organic Phase): In a dry 100 mL round-bottom flask equipped with a
magnetic stir bar, dissolve 10.0 mmol (1.47 g) of 2-chloro-1,3-thiazole-5-carbaldehyde in 20
mL of absolute ethanol. Stir at 300 rpm until a homogenous, clear solution is achieved[4].

» Reagent Preparation (Aqueous Phase): In a separate 50 mL beaker, dissolve 12.0 mmol
(0.83 g, 1.2 eq) of hydroxylamine hydrochloride in 10 mL of distilled water. Slowly add 6.0
mmol (0.64 g, 0.6 eq) of sodium carbonate powder in small portions to this agueous
solution[4].

o Causality Note: Sodium carbonate is diprotic; thus, 0.6 equivalents are sufficient to
neutralize 1.2 equivalents of HCI. Effervescence (CO:z gas evolution) will occur. Wait until
gas evolution ceases before proceeding.

» Oximation Reaction: Using an addition funnel or a pipette, add the aqueous hydroxylamine
solution dropwise to the ethanolic aldehyde solution at room temperature (20-25 °C). Allow
the biphasic/cloudy mixture to stir continuously for 2 to 4 hours[4]. Monitor the reaction
progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent to
confirm the complete consumption of the starting aldehyde.

¢ Product Isolation: Once the reaction is deemed complete via TLC, concentrate the mixture
under reduced pressure (rotary evaporation) to remove the majority of the volatile ethanol
solvent[4]. Pour the remaining aqueous suspension into 50 mL of vigorously stirred, ice-cold
distilled water.

o Causality Note: The target oxime possesses significantly lower aqueous solubility
compared to the starting aldehyde and the inorganic byproducts (NaCl), causing it to crash
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out of solution as a distinct precipitate[3].

« Filtration and Purification: Collect the crude oxime precipitate via vacuum filtration using a

Bichner funnel. Wash the filter cake thoroughly with two 10 mL portions of ice-cold distilled

water to remove residual salts[4]. Dry the solid overnight under a high vacuum. If ultra-high

purity is required for downstream active pharmaceutical ingredient (API) synthesis,

recrystallize the crude product from a minimal volume of a hot ethanol/water mixture[4].

1. Preparation
Aldehyde in EtOH

2. Base Addition 3. Oximation ; 4. |solation 5. Purification
NH20H-HCI + Na2CO3 Stir 2-4h at RT Ice-Water Precipitation Recrystallization

Click to download full resolution via product page

Experimental workflow for synthesizing 2-chloro-1,3-thiazole-5-carbaldehyde oxime.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected outcomes for this

synthetic protocol, allowing for rapid experimental planning and yield comparison.

Parameter

Value

Reference

Starting Material

2-Chloro-1,3-thiazole-5-
carbaldehyde (1.0 eq)

[5]

Reagent 1 (Nucleophile

Source)

Hydroxylamine hydrochloride
(2.2 eq)

[2]

Reagent 2 (Base)

Sodium Carbonate (0.6 eq)

[4]

Solvent System

Ethanol / Water (approx. 2:1

viv)

[4]

Reaction Temperature

Room Temperature (20-25 °C)

[4]

Reaction Time 2—4 hours [4]
Expected Crude Yield 85-95% [2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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